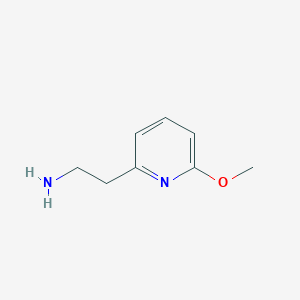
2,3-Dihydro-4H-1,4-thiazine-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-4H-1,4-thiazine-4-carbaldehyde is a heterocyclic organic compound that has attracted significant attention from scientists due to its unique chemical structure and potential applications in various fields.
作用机制
The mechanism of action of 2,3-Dihydro-4H-1,4-thiazine-4-carbaldehyde is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin in the skin. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
生化和生理效应
2,3-Dihydro-4H-1,4-thiazine-4-carbaldehyde has been found to have a range of biochemical and physiological effects. In animal studies, it has been shown to affect the levels of various neurotransmitters, including serotonin and dopamine, in the brain. It has also been found to have antioxidant properties, which may help protect cells from oxidative damage. In addition, it has been shown to have anti-inflammatory effects, which may make it useful in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
One advantage of using 2,3-Dihydro-4H-1,4-thiazine-4-carbaldehyde in lab experiments is its relatively simple synthesis method. It is also readily available and relatively inexpensive. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on 2,3-Dihydro-4H-1,4-thiazine-4-carbaldehyde. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the mechanism of action and efficacy of this compound in various types of cancer. Another area of interest is its potential use as a pesticide. Studies are needed to determine its effectiveness and safety in various agricultural applications. Finally, there is potential for the synthesis of new materials using 2,3-Dihydro-4H-1,4-thiazine-4-carbaldehyde as a precursor. Further research is needed to explore the potential applications of these materials in various fields.
合成方法
The synthesis of 2,3-Dihydro-4H-1,4-thiazine-4-carbaldehyde involves the condensation of 2-aminothiophenol with formaldehyde in the presence of an acid catalyst. The resulting product is a yellow crystalline solid that is soluble in most organic solvents. The reaction mechanism involves the formation of a Schiff base intermediate, followed by cyclization and dehydration to form the final product.
科学研究应用
2,3-Dihydro-4H-1,4-thiazine-4-carbaldehyde has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has been found to exhibit antimicrobial, antifungal, and anticancer properties. In agriculture, it has been used as a fungicide and insecticide. In materials science, it has been used as a precursor for the synthesis of various organic materials, including polymers and dyes.
属性
CAS 编号 |
164359-74-4 |
|---|---|
产品名称 |
2,3-Dihydro-4H-1,4-thiazine-4-carbaldehyde |
分子式 |
C5H7NOS |
分子量 |
129.18 g/mol |
IUPAC 名称 |
2,3-dihydro-1,4-thiazine-4-carbaldehyde |
InChI |
InChI=1S/C5H7NOS/c7-5-6-1-3-8-4-2-6/h1,3,5H,2,4H2 |
InChI 键 |
ARENJPSNHVBMKH-UHFFFAOYSA-N |
SMILES |
C1CSC=CN1C=O |
规范 SMILES |
C1CSC=CN1C=O |
同义词 |
4H-1,4-Thiazine-4-carboxaldehyde,2,3-dihydro-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Aminobicyclo[2.2.1]heptan-7-ol](/img/structure/B62912.png)


![1-Fluoro-4-[(S)-methylsulfinyl]benzene](/img/structure/B62917.png)


![(2R)-6-(1-Aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B62920.png)

![7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B62924.png)
![(1-methyl-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B62925.png)
